

PF-05089771 Tosylate: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	PF 05089771 tosylate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of PF-05089771 tosylate, a selective inhibitor of the Nav1.7 sodium channel. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering available data, detailed experimental protocols for further investigation, and visualizations of key workflows.

Introduction

PF-05089771 is a potent and selective voltage-gated sodium channel Nav1.7 inhibitor that was investigated for the treatment of pain.[1] The tosylate salt form of the molecule was developed to optimize its physicochemical properties. Understanding the solubility and stability of PF-05089771 tosylate is critical for its formulation development, in vitro and in vivo characterization, and overall drugability assessment. This guide summarizes the currently available public data and provides standardized methodologies for generating additional critical information.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability and the feasibility of developing various dosage forms. The available solubility data for PF-05089771 tosylate is summarized in the table below.



Quantitative Solubility Data

A summary of the known solubility values for PF-05089771 tosylate in various solvents is presented in Table 1.

Table 1: Solubility of PF-05089771 Tosylate

Solvent	Concentration (mg/mL)	Notes
Dimethyl Sulfoxide (DMSO)	30 - 33[1][2]	High solubility
Dimethylformamide (DMF)	33[2]	High solubility
DMSO:PBS (pH 7.2) (1:4)	0.20[2]	Limited aqueous solubility

Data sourced from publicly available information.

The data indicates that PF-05089771 tosylate is freely soluble in organic polar aprotic solvents like DMSO and DMF, but exhibits limited solubility in a buffered aqueous solution, which is more representative of physiological conditions. To fully characterize its aqueous solubility, a pH-solubility profile is essential.

Experimental Protocol: Thermodynamic Solubility Assessment (pH-Dependent)

To generate a comprehensive pH-solubility profile, the following shake-flask method can be employed. This method determines the equilibrium solubility, which is the most relevant measure for oral drug absorption.

Objective: To determine the aqueous solubility of PF-05089771 tosylate across a physiologically relevant pH range.

Materials:

- PF-05089771 tosylate solid powder
- Series of buffers (e.g., phosphate, acetate, borate) covering a pH range from 2 to 10



- HPLC-grade water, acetonitrile, and methanol
- Calibrated pH meter
- Analytical balance
- Shaking incubator or orbital shaker
- Centrifuge
- HPLC system with a UV detector
- Syringe filters (e.g., 0.22 μm PVDF)

Procedure:

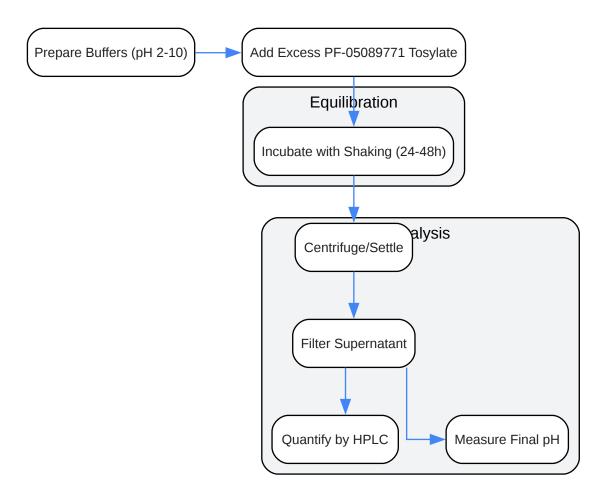
- Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0).
- Sample Preparation: Add an excess amount of PF-05089771 tosylate solid to vials
 containing a known volume of each buffer. The amount of solid should be sufficient to ensure
 that undissolved solid remains at the end of the experiment.
- Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.

 Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.
- Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Quantification: Analyze the concentration of PF-05089771 tosylate in the filtrate using a validated, stability-indicating HPLC method. Prepare a calibration curve using standards of known concentrations to quantify the solubility.



• pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the solution.

The workflow for this experimental protocol is visualized in the diagram below.



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Caption: Thermodynamic Solubility Experimental Workflow.

Stability Profile

Assessing the chemical stability of a drug candidate is a critical component of preclinical development. It provides insights into the degradation pathways and helps in determining appropriate storage conditions and shelf-life.

Available Stability Information



Publicly available data indicates that PF-05089771 tosylate is stable for at least 4 years when stored appropriately.[2] However, detailed stability data from forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods, are not publicly available.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.

Objective: To investigate the degradation pathways of PF-05089771 tosylate under various stress conditions.

Materials:

- PF-05089771 tosylate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Calibrated oven
- Photostability chamber
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
- pH meter

Procedure:

 Acid Hydrolysis: Dissolve PF-05089771 tosylate in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

Foundational & Exploratory

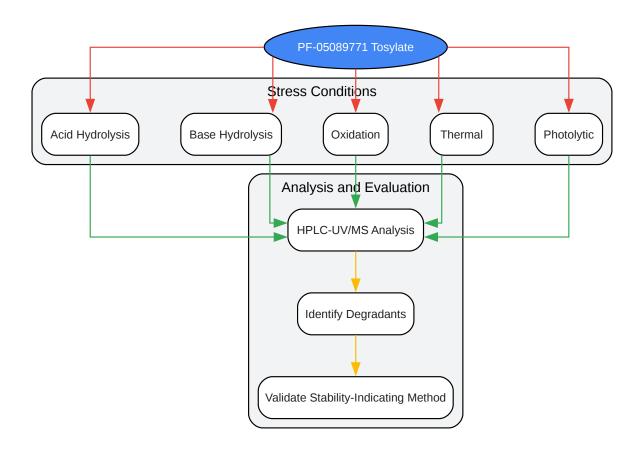




- Base Hydrolysis: Dissolve PF-05089771 tosylate in a solution of 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.
- Oxidative Degradation: Dissolve PF-05089771 tosylate in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
- Thermal Degradation: Expose the solid powder of PF-05089771 tosylate to dry heat in an oven at a high temperature (e.g., 80°C) for a defined period.
- Photostability: Expose the solid powder and a solution of PF-05089771 tosylate to light
 providing an overall illumination of not less than 1.2 million lux hours and an integrated nearultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
 A control sample should be protected from light.
- Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation of the parent compound.
- Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to ensure that all degradation products are accounted for.

The logical flow of a forced degradation study is depicted in the diagram below.





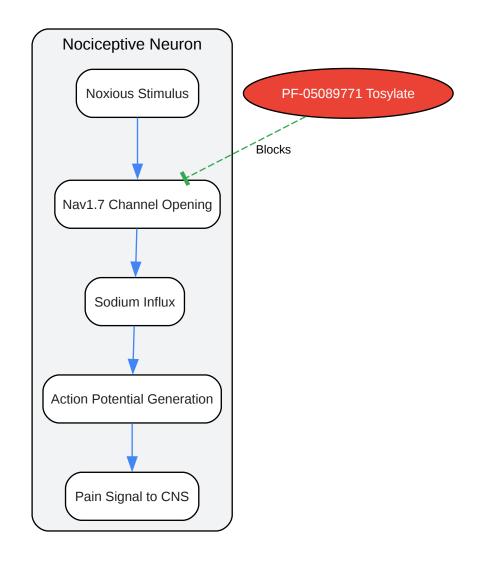
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Caption: Forced Degradation Study Workflow.

Signaling Pathway Context

While not directly related to solubility and stability, understanding the mechanism of action of PF-05089771 provides context for its development. PF-05089771 is a selective blocker of the Nav1.7 voltage-gated sodium channel, which is a key component in the pain signaling pathway in nociceptive neurons.





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